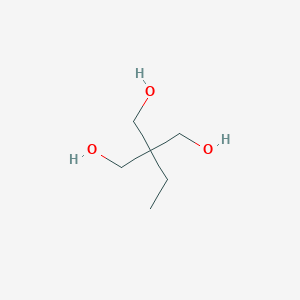
Trimethylolpropane
Cat. No. B046298
Key on ui cas rn:
77-99-6
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06743375B2
Procedure details


Trimethylolpropane (TMP) used in the epoxy hardeners is a cheap, non-toxic, low melting point crystalline solid which is incompatible with diglycidylether of bisphenol A (DGEBA). TMP is presently used as a hardener for flexible polyurethanes. Clear solutions with DGEBA may be obtained by heating the mixture above the melting point of TMP, but the mixture becomes milky on cooling to room temperature and gross phase separation occurs on standing. TMP is unreactive with epoxy absent a suitable catalyst.

[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




[Compound]
Name
polyurethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
C([C:3]([CH2:8][OH:9])([CH2:6]O)CC)O.[CH2:10]([O:14][CH2:15][CH:16]1O[CH2:17]1)[CH:11]1[O:13][CH2:12]1.OC1[CH:25]=[CH:24][C:23]([C:26]([C:29]2[CH:34]=[CH:33][C:32]([OH:35])=[CH:31][CH:30]=2)([CH3:28])[CH3:27])=CC=1>>[CH3:28][C:26]([C:23]1[CH:17]=[CH:16][C:15]([O:14][CH2:10][CH:11]2[O:13][CH2:12]2)=[CH:25][CH:24]=1)([C:29]1[CH:30]=[CH:31][C:32]([O:35][CH2:6][CH:3]2[O:9][CH2:8]2)=[CH:33][CH:34]=1)[CH3:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)C(CC)(CO)CO
|
Step Two
[Compound]
|
Name
|
epoxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1CO1)OCC1CO1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)C(CC)(CO)CO
|
Step Six
[Compound]
|
Name
|
polyurethanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
